molecular formula C16H14N2O4S2 B2748232 2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}ACETAMIDE CAS No. 1421517-30-7

2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}ACETAMIDE

Cat. No.: B2748232
CAS No.: 1421517-30-7
M. Wt: 362.42
InChI Key: XHBZPYTXMHCTGK-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidinone ring and a thiophene moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the pyrrolidinone and thiophene intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-yl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(2,5-Dioxopyrrolidin-1-yl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,5-dioxopyrrolidin-1-yl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}acetamide apart from similar compounds is its specific combination of the pyrrolidinone and thiophene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S2/c19-13(9-18-14(20)5-6-15(18)21)17-8-10-3-4-12(24-10)16(22)11-2-1-7-23-11/h1-4,7H,5-6,8-9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBZPYTXMHCTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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